molecular formula C16H20N2O4S B4723386 3-[4-(ethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide

3-[4-(ethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide

Cat. No.: B4723386
M. Wt: 336.4 g/mol
InChI Key: HUNISIANJSVQEZ-UHFFFAOYSA-N
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Description

3-[4-(ethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide is an organic compound with a complex structure that includes both a furan ring and an ethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-(ethylsulfamoyl)benzaldehyde, which is then subjected to a series of reactions to introduce the furan-2-ylmethyl group and the propanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group in the ethylsulfamoyl moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the nitro group can produce the corresponding amine derivative.

Scientific Research Applications

3-[4-(ethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(ethylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide
  • 3-ethoxy-N-[4-(ethylsulfamoyl)phenyl]propanamide

Uniqueness

3-[4-(ethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide is unique due to the presence of both a furan ring and an ethylsulfamoyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-2-18-23(20,21)15-8-5-13(6-9-15)7-10-16(19)17-12-14-4-3-11-22-14/h3-6,8-9,11,18H,2,7,10,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNISIANJSVQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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